molecular formula C20H19N5O2S B298831 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

カタログ番号 B298831
分子量: 393.5 g/mol
InChIキー: HGXKYDCRBDVJEW-WSDLNYQXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile blocks the activation of downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells, which can further contribute to the anti-tumor activity of the compound.
Biochemical and Physiological Effects
2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-tumor and immunomodulatory effects, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of chronic inflammatory diseases such as rheumatoid arthritis and lupus. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a beneficial effect on bone metabolism, promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the formation of osteoclasts (bone-resorbing cells).

実験室実験の利点と制限

One of the main advantages of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile for lab experiments is its selectivity for BTK, which allows for the specific targeting of B cells and their downstream signaling pathways. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the development and application of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile. One of the main areas of focus is the clinical evaluation of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile in various types of cancer, including lymphoma, leukemia, and multiple myeloma. In addition, there is ongoing research on the combination of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile with other chemotherapy drugs, as well as with immunotherapy agents such as checkpoint inhibitors. Moreover, there is interest in exploring the potential of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and lupus, as well as for the promotion of bone health in conditions such as osteoporosis. Finally, there is ongoing research on the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which could further enhance the therapeutic potential of this class of compounds.
Conclusion
2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a promising small molecule inhibitor that has shown potent anti-tumor activity and immunomodulatory effects in preclinical studies. The compound is currently being evaluated in clinical trials for the treatment of various types of cancer, and there is ongoing research on its potential for the treatment of chronic inflammatory diseases and promotion of bone health. Further research is needed to fully understand the mechanism of action and potential applications of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile, as well as to develop new BTK inhibitors with improved properties.

合成法

The synthesis of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves several steps, starting with the reaction of 2-chloro-5-nitrobenzonitrile with 4-(2-methoxyphenoxy)methylphenol to obtain 2-(4-(2-methoxyphenoxy)methylphenylamino)-5-nitrobenzonitrile. This intermediate is then reacted with 3-ethyl-4-amino-5-mercapto-1,2,4-triazole to obtain the final product, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile. The overall yield of the synthesis is around 25%.

科学的研究の応用

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has shown potent anti-tumor activity, both as a single agent and in combination with other chemotherapy drugs. In addition, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

特性

製品名

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

分子式

C20H19N5O2S

分子量

393.5 g/mol

IUPAC名

2-[[4-[(E)-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C20H19N5O2S/c1-3-19-23-24-20(28)25(19)22-12-14-8-9-17(18(10-14)26-2)27-13-16-7-5-4-6-15(16)11-21/h4-10,12H,3,13H2,1-2H3,(H,24,28)/b22-12+

InChIキー

HGXKYDCRBDVJEW-WSDLNYQXSA-N

異性体SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

正規SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。